D-(+)-Maltose monohydrate is a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond. This compound is commonly found in various food products and plays a significant role in brewing processes. It serves as a substrate for various enzymes, including α-glucosidase, and is utilized in cell and tissue culture applications. The chemical formula of D-(+)-Maltose monohydrate is CHO, with a molecular weight of approximately 360.31 g/mol .
D-(+)-Maltose monohydrate is derived from the hydrolysis of starch and can be obtained from natural sources such as malted grains. It is also produced synthetically for various industrial applications. The compound is commercially available from several suppliers, including Thermo Fisher Scientific, Sigma-Aldrich, and MP Biomedicals .
D-(+)-Maltose monohydrate falls under the category of carbohydrates, specifically disaccharides. It is classified as a reducing sugar due to the presence of a free aldehyde group in its structure. This compound is also categorized based on its solubility properties; it is soluble in water but only slightly soluble in alcohol and insoluble in ether .
The synthesis of D-(+)-Maltose monohydrate can be achieved through various methods:
In enzymatic synthesis, specific strains of yeast or bacteria are often employed to optimize maltose production during fermentation processes. The conditions such as temperature, pH, and substrate concentration are crucial for maximizing yield .
The molecular structure of D-(+)-Maltose monohydrate features two glucose units connected by an α(1→4) glycosidic bond. The structural representation can be described using the following:
D-(+)-Maltose monohydrate participates in several chemical reactions:
The hydrolysis reaction can be represented as follows:
This reaction highlights the role of D-(+)-Maltose as a substrate for various enzymes involved in carbohydrate metabolism .
D-(+)-Maltose acts primarily as a substrate for enzymes such as α-glucosidase during digestion or fermentation processes. The enzyme catalyzes the cleavage of the glycosidic bond between the glucose units.
The mechanism involves enzyme-substrate binding followed by hydrolysis, resulting in the release of glucose molecules that can be further utilized by cells for energy production or fermentation processes .
Relevant analyses indicate that D-(+)-Maltose monohydrate has unique properties that make it suitable for various biochemical applications .
D-(+)-Maltose monohydrate has several scientific uses:
D-(+)-Maltose monohydrate possesses the empirical formula C₁₂H₂₂O₁₁·H₂O, corresponding to a molecular weight of 360.31 g/mol as confirmed by multiple analytical sources [1] [2] [10]. This hydrate configuration consists of a maltose disaccharide core—formed from two glucose units—associated with a single water molecule of crystallization. The water molecule plays a critical role in stabilizing the crystalline lattice through hydrogen bonding interactions with hydroxyl groups of the maltose molecule [4] [6]. Unlike anhydrous maltose (CAS 69-79-4), the monohydrate form exhibits distinct physicochemical properties, including enhanced crystalline stability and altered solubility behavior. The water content constitutes approximately 5.0% of the compound's total mass, consistent with the theoretical value calculated from its molecular formula [10].
The hydration dynamics reveal that the water molecule is structurally integrated rather than loosely adsorbed. Thermal analysis indicates dehydration onset temperatures near 102-103°C, where the crystal lattice undergoes rearrangement upon water loss [6] [9]. This tightly bound water significantly influences the compound's behavior in aqueous solutions, where it exhibits high solubility (~180 g/L at 20°C), forming clear solutions ideal for biochemical applications [4] [8].
Table 1: Molecular Parameters of D-(+)-Maltose Monohydrate
Property | Specification | Reference |
---|---|---|
Empirical Formula | C₁₂H₂₂O₁₁·H₂O | [1][10] |
Molecular Weight (g/mol) | 360.31 | [1][10] |
Water Content | 4.8–5.8% | [10] |
Solubility in Water (20°C) | 180 g/L | [4] |
Dehydration Temperature | 102–103°C | [6][9] |
X-ray diffraction studies establish that D-(+)-Maltose monohydrate crystallizes in a monoclinic crystal system, characterized by specific unit cell parameters that facilitate extensive hydrogen bonding networks [6]. The crystalline structure features layers of maltose molecules interconnected via O-H···O hydrogen bonds involving hydroxyl groups from both glucose moieties and the water molecule. This water acts as a bridging ligand, forming hydrogen bonds with the reducing end's anomeric oxygen (O1) and the non-reducing end's ring oxygen (O5') [6] [10].
The hydrogen bonding network extends three-dimensionally, creating a stable lattice responsible for the compound's crystalline morphology (typically prismatic needles or plates) and its relatively high melting point of 120–125°C (with decomposition) compared to anhydrous forms [9] [10]. This network also explains the compound's observed hygroscopicity; exposure to high-humidity environments can disrupt crystalline integrity by incorporating additional water molecules into the lattice [10]. The monoclinic structure's stability is pH-dependent, maintaining integrity within a pH range of 5.0–7.0 (180 g/L solution, 25°C) [4].
Table 2: Crystallographic Parameters of D-(+)-Maltose Monohydrate
Parameter | Value | Structural Role |
---|---|---|
Crystal System | Monoclinic | Framework symmetry |
Hydrogen Bond Donors | 12 (including H₂O) | Stabilize lattice via O-H···O |
Hydrogen Bond Acceptors | 13 (including H₂O) | Participate in bonding networks |
Key H-Bond Sites | O1 (anomeric), O5' | Water molecule bridging sites |
Hygroscopicity | Moderate | Lattice disruption at high humidity |
The disaccharide core of maltose monohydrate features a defining α(1→4) glycosidic bond connecting the two glucose units: specifically, the anomeric carbon (C1) of the non-reducing glucose is linked to the C4 hydroxyl group of the reducing-end glucose [4] [6]. This configuration results in a bent molecular topology with a fixed angle of approximately 120° between the pyranose rings, sterically permitting enzymatic recognition and hydrolysis [6].
The α-configuration is unequivocally confirmed by the compound's specific optical rotation of [α]²⁰/D = +129° to +131° (c = 4% in water with trace NH₄OH) [4] [10]. This high positive rotation contrasts sharply with β-linked disaccharides like cellobiose, underscoring the stereochemical influence of the glycosidic bond. The α(1→4) linkage renders maltose a reducing sugar, as the reducing end's anomeric carbon remains unsubstituted and can undergo mutarotation—equilibrating between α and β anomers in solution [6]. This dynamic equilibrium is critical for its biological recognition by enzymes like maltase, which specifically hydrolyzes the α-glycosidic bond to yield two glucose molecules [1] [6].
The structural dichotomy between D-(+)-Maltose monohydrate and its anhydrous counterpart (CAS 69-79-4) manifests in distinct physicochemical behaviors rooted in their crystalline architectures. Key comparative analyses reveal:
Thermal Stability: The monohydrate decomposes near 120°C upon dehydration, whereas anhydrous maltose exhibits a higher melting point of 160–165°C due to the absence of water-induced lattice destabilization [6] [9] [10]. This difference underscores the water molecule's role as a structural plasticizer in the hydrate form.
Crystalline Density: Hydrate formation increases crystalline density (1.54 g/cm³ for monohydrate vs. ~1.54 g/cm³ for anhydrous), attributable to the water molecule occupying interstitial spaces and optimizing molecular packing via hydrogen bonds [6]. This denser packing correlates with the monohydrate's lower solubility in organic solvents (e.g., insoluble in ether, slightly soluble in ethanol) compared to anhydrous maltose [10].
Hygroscopic Behavior: Anhydrous maltose exhibits greater hygroscopicity, rapidly adsorbing atmospheric moisture to form lower-energy hydrates. In contrast, the monohydrate demonstrates relative stability at ambient humidity due to its saturated hydration state [10].
Optical Properties: While both forms share identical glycosidic configurations, the monohydrate's specific rotation ([α]²⁰/D = +129° to +131°) slightly exceeds that of anhydrous maltose ([α]²⁰/D = +130°), likely due to conformational constraints imposed by the crystalline hydrate lattice [4] [6] [10].
Table 3: Structural Comparison of Maltose Hydrate and Anhydrate Forms
Property | Monohydrate (C₁₂H₂₂O₁₁·H₂O) | Anhydrous (C₁₂H₂₂O₁₁) | Structural Implication |
---|---|---|---|
Melting Point | 102–103°C (dehydration) | 160–165°C | Hydrate water destabilizes lattice |
Crystal Density | ~1.54 g/cm³ | ~1.54 g/cm³ | Similar packing efficiency |
Hygroscopicity | Moderate | High | Anhydrate seeks hydration |
Specific Rotation | +129° to +131° | ~+130° | Crystal field effects in hydrate |
Solubility in Ethanol | Slight | Higher than hydrate | Hydrate lattice requires more energy |
The presence of water in D-(+)-Maltose monohydrate fundamentally alters its supramolecular architecture and reactivity, making it the preferred form for applications requiring precise crystallization control or enhanced aqueous stability, such as protein purification and analytical standards [1] [3] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: